3-(3-Hydroxybutan-2-YL)phenol
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Overview
Description
3-(3-Hydroxybutan-2-yl)phenol is an organic compound with the molecular formula C10H14O2 It is a substituted phenol, characterized by the presence of a hydroxyl group attached to a butyl side chain on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxybutan-2-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is efficient and environmentally friendly, providing high yields without the need for chromatographic purification . Another method involves nucleophilic aromatic substitution of aryl halides, which requires specific conditions such as the presence of strongly electron-attracting groups and the use of strongly basic nucleophilic reagents .
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalyzed processes, such as the Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxybutan-2-yl)phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution, making it highly reactive.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: Various electrophiles, such as halogens, nitro groups, and alkyl groups, can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Substituted phenols with various functional groups
Scientific Research Applications
3-(3-Hydroxybutan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its antioxidant properties and potential biological activities.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxybutan-2-yl)phenol involves its interaction with various molecular targets and pathways. As a phenol, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This activity is mediated through the formation of phenoxyl radicals, which are stabilized by resonance . Additionally, phenols can exert their effects through interactions with enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
3-(3-Hydroxybutan-2-yl)phenol can be compared with other similar compounds, such as:
3-Tridecyl phenol: Similar structure but with a longer alkyl chain.
(Z)-3-(Heptadec-10-en-1-yl) phenol: Contains a longer and unsaturated alkyl chain.
(Z)-3-(Pentadec-8-en-1-yl) phenol: Similar structure with an unsaturated alkyl chain.
These compounds share similar chemical properties but differ in their alkyl chain length and degree of saturation, which can influence their reactivity and applications.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(3-hydroxybutan-2-yl)phenol |
InChI |
InChI=1S/C10H14O2/c1-7(8(2)11)9-4-3-5-10(12)6-9/h3-8,11-12H,1-2H3 |
InChI Key |
JVDQLNHWHPKZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)C(C)O |
Origin of Product |
United States |
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